molecular formula C13H17BrFNO2 B13502422 Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate

Cat. No.: B13502422
M. Wt: 318.18 g/mol
InChI Key: SHQAHUJQKFOGMF-QMMMGPOBSA-N
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Description

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which subsequently rearranges to form the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-bromobenzyl)carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate, also known by its CAS number 1159193-91-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H17BrFNO2
  • Molar Mass : 318.18 g/mol
  • Density : 1.335 g/cm³ (predicted)
  • Boiling Point : 376.5 °C (predicted)
  • pKa : Approximately 11 (predicted) .

The biological activity of this compound has been explored in various studies, particularly focusing on its effects as a potential acaricide. The compound exhibits significant activity against the larval stages of Rhipicephalus (Boophilus) microplus, a major tick species affecting livestock.

Key Findings:

  • Acaricidal Activity : In vitro studies indicate that this compound can inhibit the development of tick larvae, demonstrating an ixodicidal effect. The treatment resulted in a 93% reduction in larval development to engorged females, suggesting a lethal effect on the larval stages .
  • Reproductive Impact : The compound significantly decreased egg production and hatching rates in treated ticks, with an average reduction of 96% in larvae produced for the next generation. This suggests that it could effectively disrupt the lifecycle of ticks .
  • Cellular Effects : The mechanism underlying its efficacy may involve apoptosis in intestinal and salivary gland cells of ticks, which are crucial for their survival .

Study on Efficacy Against Ticks

A controlled study evaluated the efficacy of this compound on tick populations in cattle. The experimental design involved:

  • Groups : Steers were divided into four groups, each treated with different concentrations of the compound.
  • Results : The treatment led to substantial mortality in tick larvae and reduced egg viability, confirming the compound's potential as an effective acaricide .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolar MassAcaricidal ActivityToxicity Profile
This compound1159193-91-5318.18 g/molHighLow acute toxicity
Ethyl-4-bromophenyl carbamateNot specifiedNot specifiedModerateLow genotoxicity

Properties

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.18 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

SHQAHUJQKFOGMF-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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